(2-Amino-4,6-dichloropyrimidin-5-yl)methanol
Overview
Description
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are known for their significant role in various biological processes and are found in many pharmaceuticals. This compound, in particular, is characterized by the presence of amino and chloropyrimidine groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
It is known that this compound is a significant intermediate in the synthesis of abacavir , a medication used to prevent and treat HIV/AIDS .
Mode of Action
It is involved in aromatic nucleophilic substitution reactions, which are key processes in the synthesis of various compounds . These reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Biochemical Pathways
It is known to be a precursor in the synthesis of pyrimidine-based compounds , which play crucial roles in various biochemical pathways, including DNA and RNA synthesis.
Pharmacokinetics
It is known that abacavir, a drug synthesized using this compound, has high oral bioavailability and can easily penetrate the central nervous system .
Result of Action
As a precursor in the synthesis of abacavir, it contributes to the drug’s ability to inhibit the reverse transcriptase enzyme of hiv, thereby preventing the virus from replicating .
Action Environment
It is known that the reactions involving this compound occur under mild and environmentally friendly conditions .
Biochemical Analysis
Biochemical Properties
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with various enzymes and proteins, facilitating the formation of pyrimidine-based compounds. The compound’s interaction with enzymes such as nucleoside phosphorylases and kinases is crucial for its incorporation into nucleic acids. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the production of nitric oxide in immune-activated cells, thereby affecting inflammatory responses . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. The compound’s ability to inhibit enzymes like dihydrofolate reductase and thymidylate synthase is particularly noteworthy, as these enzymes are essential for DNA synthesis and repair . By inhibiting these enzymes, the compound can disrupt the replication of viral and bacterial pathogens, making it a potential candidate for antimicrobial therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound remains stable under neutral pH and moderate temperatures but can degrade under acidic or basic conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At high doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which facilitate its biotransformation into active metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . This localization allows the compound to interact with key biomolecules involved in DNA synthesis, repair, and energy metabolism, thereby exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dichloropyrimidin-5-yl)methanol typically involves the chlorination of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another approach involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These methods are complemented by conventional synthesis techniques involving the reaction between β-dicarbonyl compounds and components with an N–C–N fragment, such as urea or guanidine .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination reactions under controlled conditions. The use of chlorinating agents like phosphorus oxychloride (POCl3) in the presence of amides is common . The reaction is typically carried out in a solvent such as dichloromethane (DCM) at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines, alkoxides, or thiolates.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alkoxides, thiolates.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of antiviral drugs, such as those used to treat HIV.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 2-Amino-4,6-dihydroxypyrimidine
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
Uniqueness
(2-Amino-4,6-dichloropyrimidin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various nucleophilic substitution reactions and its potential biological activities make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-amino-4,6-dichloropyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O/c6-3-2(1-11)4(7)10-5(8)9-3/h11H,1H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCSWCBPUXNVMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)N)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735169 | |
Record name | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850554-81-3 | |
Record name | (2-Amino-4,6-dichloropyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-amino-4,6-dichloropyrimidin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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